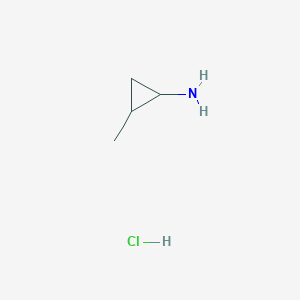
2-Methylcyclopropan-1-amine hydrochloride
Vue d'ensemble
Description
2-Methylcyclopropan-1-amine hydrochloride is a derivative of amines, which can be used as a pharmaceutical intermediate . It has an empirical formula of C4H9N and a molecular weight of 71.12 .
Molecular Structure Analysis
The molecular structure of 2-Methylcyclopropan-1-amine hydrochloride can be represented by the SMILES stringCC1CC1N . The InChI key is PYTANBUURZFYHD-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Antiviral Applications
- 2-Methylcyclopropan-1-amine hydrochloride has been explored in the synthesis of tricyclic compounds showing potent anti-influenza A virus activity. This could lead to novel anti-influenza agents for humans (Oka et al., 2001).
Chemical Synthesis and Ring-Opening Reactions
- The compound has been used in the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology was applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Deamination Studies
- In a study on deamination, 2-methylcyclopropylamine hydrochlorides were examined, and the results indicated that an ion pair is involved in the reaction. This study contributes to understanding the chemistry of cyclopropylamines (Wiberg & Österle, 1999).
Cyclopropanation Reactions
- The compound has been used in hydrozirconation and transmetalation reactions to produce reactive alkenyl organometallic reagents, leading to allylic amine building blocks. This has implications for synthesizing cyclopropylalkylamines (Wipf, Kendall, & Stephenson, 2003).
Reaction with Chloroform
- Studies have shown that N,N-Bis(silatranylmethyl)methylamine reacts with chloroform resulting in amine hydrochloride and dichlorocarbene, demonstrating the compound's reactivity and potential applications in organic synthesis (Lazareva & Lazarev, 2011).
Synthesis of Amino Phosphonates
- The compound has been involved in one-pot reactions leading to amino phosphonate esters with excellent diastereoselectivities. This process is significant for synthesizing amino-cyclopropanephosphonic acids (Fadel & Tesson, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEKNIYQAIAEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



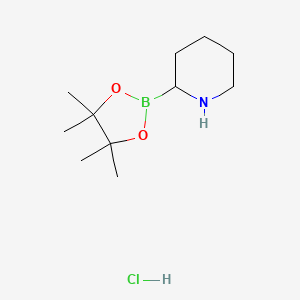

![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
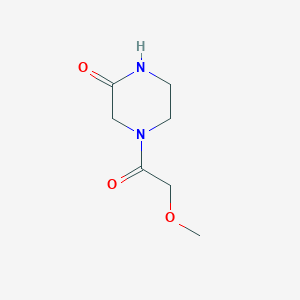
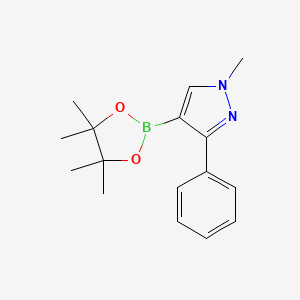
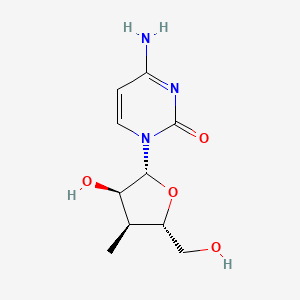
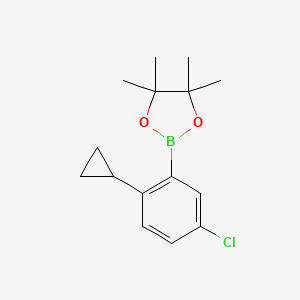
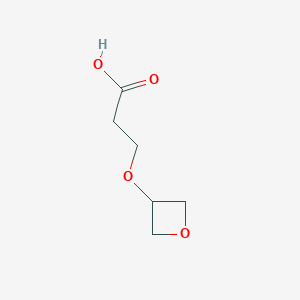
![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)

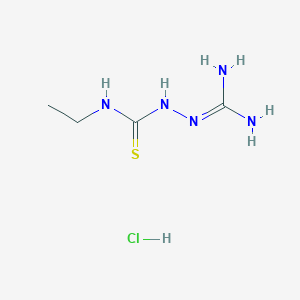

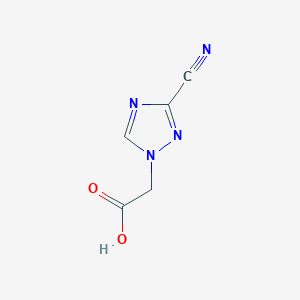
![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)